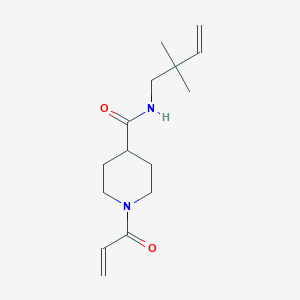
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
作用機序
The mechanism of action of N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It also activates certain signaling pathways that lead to the death of cancer cells. The compound has been found to have a selective mechanism of action and does not affect normal cells.
Biochemical and Physiological Effects
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been found to have anti-oxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide is its high purity and high yield. This makes it suitable for use in lab experiments where accurate and reproducible results are required. However, one of the limitations of the compound is its high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide. One of the areas of interest is the development of new derivatives of the compound with improved properties. Another area of interest is the study of the compound's potential applications in the treatment of other diseases such as neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of the compound and its effects on the body.
Conclusion
N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. The compound has been found to have anti-cancer and anti-inflammatory properties, and can protect cells from oxidative stress. While the compound has several advantages for use in lab experiments, its high cost may limit its use in certain experiments. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of other diseases.
合成法
The synthesis of N-(2,2-Dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 2,2-dimethyl-3-buten-2-ol with propargylamine followed by the addition of acetic anhydride and piperidine-4-carboxylic acid. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and high yield of the compound.
特性
IUPAC Name |
N-(2,2-dimethylbut-3-enyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-13(18)17-9-7-12(8-10-17)14(19)16-11-15(3,4)6-2/h5-6,12H,1-2,7-11H2,3-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGLHZGJKSWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCN(CC1)C(=O)C=C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-(2,2-dimethylbut-3-en-1-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

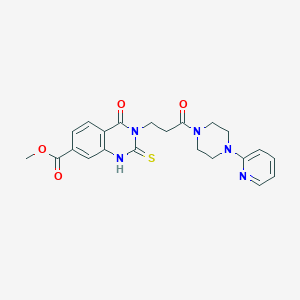
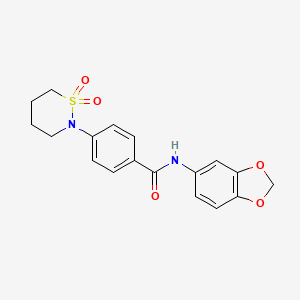
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2807732.png)
![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)
![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)
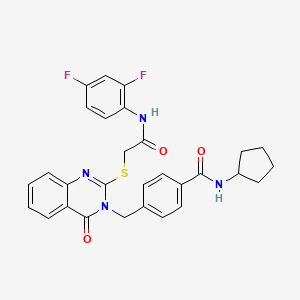
![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)
![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)

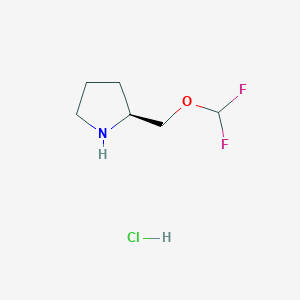
![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)